Methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate
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Overview
Description
Methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of particular interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 5-fluoropyridine-2-amine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
5-Fluoro-2-aminopyridine: Another fluorinated pyridine derivative with potential biological activities.
Methyl 2-oxo-2-(pyridin-2-ylamino)acetate: A non-fluorinated analog with different chemical and biological properties.
Uniqueness
Methyl 2-((5-fluoropyridin-2-yl)amino)-2-oxoacetate is unique due to the presence of both the fluorine atom and the oxoacetate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the oxoacetate group provides additional functionalization possibilities .
Properties
Molecular Formula |
C8H7FN2O3 |
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Molecular Weight |
198.15 g/mol |
IUPAC Name |
methyl 2-[(5-fluoropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H7FN2O3/c1-14-8(13)7(12)11-6-3-2-5(9)4-10-6/h2-4H,1H3,(H,10,11,12) |
InChI Key |
NJPYBGSIXGYLOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=NC=C(C=C1)F |
Origin of Product |
United States |
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